molecular formula C12H16N2O3 B1272882 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid CAS No. 693812-83-8

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

Cat. No.: B1272882
CAS No.: 693812-83-8
M. Wt: 236.27 g/mol
InChI Key: NOQZJPNPEJXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol, is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid and tetrahydro-2-furanylmethylamine.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino benzoic acid is then reacted with tetrahydro-2-furanylmethylamine under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 4-Amino-2,3,5,6-tetrafluorobenzoic acid

Uniqueness

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is unique due to its tetrahydro-2-furanylmethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-amino-4-(oxolan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-6-8(12(15)16)3-4-11(10)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQZJPNPEJXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387928
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693812-83-8
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.